4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a triazolopyridine core and a trifluorophenyl group, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide typically involves the following steps:
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Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized via a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes. This reaction is usually carried out at room temperature and is known for its efficiency and operational simplicity .
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Attachment of the Butanamide Group: : The next step involves the introduction of the butanamide group. This can be achieved through a coupling reaction between the triazolopyridine intermediate and a suitable butanoyl chloride derivative under basic conditions.
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Introduction of the Trifluorophenyl Group: : The final step is the incorporation of the trifluorophenyl group, which can be done via a nucleophilic substitution reaction using a trifluorophenyl halide and the amide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the triazolopyridine core, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s triazolopyridine core and trifluorophenyl group contribute to its binding affinity and specificity, leading to modulation of the target’s activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-phenylbutanamide: Similar structure but lacks the trifluorophenyl group.
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-difluorophenyl)butanamide: Similar structure with a difluorophenyl group instead of a trifluorophenyl group.
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-fluorophenyl)butanamide: Contains a monofluorophenyl group.
Uniqueness
The presence of the trifluorophenyl group in 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it distinct from its analogs.
Biological Activity
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyridine core and a butanamide moiety with a trifluorophenyl substituent. This unique structure contributes to its biological properties and potential therapeutic applications.
1. Antitumor Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine compounds exhibit potent antitumor effects. For instance, related compounds have shown significant inhibitory activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from low nanomolar to micromolar concentrations .
Compound | Cell Line | IC50 (μM) |
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22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
22i | HeLa | 2.85 ± 0.74 |
2. Enzyme Inhibition
The compound has been identified as a potent inhibitor of the PD-1/PD-L1 interaction, which is crucial for immune evasion in tumors. Inhibitors of this pathway are being explored as immunotherapeutic agents. One derivative showed an IC50 of 92.3 nM against the PD-1/PD-L1 interaction .
3. Indoleamine 2,3-Dioxygenase (IDO) Inhibition
Another area of interest is the inhibition of IDO1, an enzyme involved in tryptophan metabolism that plays a role in immune suppression within the tumor microenvironment. Compounds based on the triazolo[4,3-a]pyridine scaffold have shown promising results in inhibiting IDO1 activity with sub-micromolar potency .
The mechanisms by which this compound exerts its biological effects include:
- Binding Affinity: The triazolopyridine moiety interacts with specific targets through hydrogen bonding and hydrophobic interactions.
- Cell Cycle Arrest: Studies indicate that compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Immune Modulation: By inhibiting PD-1/PD-L1 and IDO1 pathways, these compounds can enhance T-cell responses against tumors.
Case Studies
Several case studies highlight the efficacy of triazolo[4,3-a]pyridine derivatives:
- Case Study 1: A derivative was tested in a co-culture model involving T cells and tumor cells, showing enhanced interferon-gamma production and T-cell activation .
- Case Study 2: In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in xenograft models when administered at specific doses .
Properties
Molecular Formula |
C16H13F3N4O |
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Molecular Weight |
334.30 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide |
InChI |
InChI=1S/C16H13F3N4O/c17-11-8-10(9-12(18)16(11)19)20-15(24)6-3-5-14-22-21-13-4-1-2-7-23(13)14/h1-2,4,7-9H,3,5-6H2,(H,20,24) |
InChI Key |
YIEXCVZYKMTCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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